molecular formula C16H10F2N2O2 B11835696 4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid

4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid

Cat. No.: B11835696
M. Wt: 300.26 g/mol
InChI Key: VGZGTPGVERUFNI-UHFFFAOYSA-N
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Description

4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a quinoline ring substituted with fluorine atoms at positions 5 and 8, and an amino group attached to the benzoic acid moiety. The unique structure of this compound makes it a valuable candidate for various applications in medicinal chemistry, biology, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Compounds containing quinoline structures are known for their antimicrobial properties. 4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid exhibits notable antimicrobial effects against various pathogens. The difluoro substitution enhances lipophilicity, potentially improving bioavailability and cellular uptake, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies indicate that derivatives of 4-aminobenzoic acid can inhibit cancer cell proliferation by targeting specific enzymes and pathways essential for tumor growth. The unique combination of the difluoroquinoline moiety with the benzoic acid structure may enhance its efficacy compared to simpler analogues .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using agar streak dilution methods, demonstrating significant antibacterial activity .

Investigation of Anticancer Properties

Another study focused on the anticancer effects of this compound in vitro against several cancer cell lines. The results indicated that it effectively inhibited cell growth at micromolar concentrations, suggesting its potential as a lead compound in cancer therapeutics .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundDifluoroquinoline + benzoic acidAntimicrobial, anticancer
4-Aminobenzoic AcidSimple amine + benzoic acidNutritional (PABA), limited therapeutic
4-Amino-8-fluoroquinoline-3-carboxylic AcidFluorinated quinoline + carboxylic acidAntitumor activity
5-FluorouracilFluorinated pyrimidineAnticancer

Mechanism of Action

The mechanism of action of 4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. In the case of its anti-influenza activity, the compound inhibits the RNA-dependent RNA polymerase, thereby preventing viral replication . The presence of fluorine atoms enhances its binding affinity and specificity towards the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of fluorine atoms at positions 5 and 8 in 4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid imparts unique chemical and biological properties. These fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable candidate for various applications in scientific research and industry.

Biological Activity

4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a difluoroquinoline moiety linked to an amino group and a benzoic acid structure. This unique combination may influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various benzoic acid derivatives, including those similar to this compound. For instance, certain derivatives have shown significant cytotoxicity against cancer cell lines such as HepG2 and A2058, with IC50 values indicating effective growth inhibition at low concentrations (e.g., IC50 values around 15 µM) .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
This compoundHepG2TBD
Benzohydrazide derivativeA20580.59
Schiff bases derived from PABAHepG2≥15.0

Antimicrobial Activity

Compounds related to this compound have exhibited antibacterial and antifungal activities. For instance, modifications of para-aminobenzoic acid (PABA) derivatives demonstrated broad-spectrum antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 15.62 µM .

Table 2: Antimicrobial Activity

CompoundTarget OrganismMIC (µM)
This compoundMRSATBD
PABA derivativeBroad-spectrum fungi≥7.81

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For example, studies on related compounds indicate that they act as inhibitors of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria . This inhibition can lead to bacteriostatic effects.

Case Studies

  • In vitro Studies : A study evaluating the effect of various benzoic acid derivatives on human foreskin fibroblasts showed that certain compounds could enhance proteasome activity and induce apoptosis in cancer cells without significant cytotoxicity at lower concentrations .
  • In vivo Studies : Research involving animal models has indicated that derivatives of PABA can promote resistance against bacterial infections and enhance plant growth under stress conditions .

Properties

Molecular Formula

C16H10F2N2O2

Molecular Weight

300.26 g/mol

IUPAC Name

4-[(5,8-difluoroquinolin-4-yl)amino]benzoic acid

InChI

InChI=1S/C16H10F2N2O2/c17-11-5-6-12(18)15-14(11)13(7-8-19-15)20-10-3-1-9(2-4-10)16(21)22/h1-8H,(H,19,20)(H,21,22)

InChI Key

VGZGTPGVERUFNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=CC=NC3=C(C=CC(=C23)F)F

Origin of Product

United States

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